molecular formula C4H9ClN2 B2542954 1,2,3,6-Tetrahydropyridazine hydrochloride CAS No. 153893-90-4

1,2,3,6-Tetrahydropyridazine hydrochloride

Cat. No.: B2542954
CAS No.: 153893-90-4
M. Wt: 120.58
InChI Key: MNWGSMMXUDBWSM-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridazine hydrochloride is a versatile heterocyclic building block of significant interest in medicinal and synthetic chemistry. Partially saturated pyridazine scaffolds like this one are valuable motifs in drug discovery, serving as key fragments for a range of therapeutic agents . These include potential influenza neuraminidase inhibitors, nonsteroidal progesterone receptor regulators, and compounds with anti-inflammatory, antihypertensive, or spasmolytic activity . The saturated nature of such molecules introduces sp3 carbon centers, which can make the molecules three-dimensionally structured and potentially chiral, properties that are highly desirable in the development of modern pharmaceuticals . As a synthetic intermediate, this compound is used in the development of various chemical entities. It is offered for research applications only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,6-tetrahydropyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGSMMXUDBWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2,3,6 Tetrahydropyridazine and Its Derivatives

Classical Approaches to Tetrahydropyridine (B1245486) Ring Construction

The foundational methods for constructing the 1,2,3,6-tetrahydropyridine (B147620) ring often rely on fundamental organic transformations, including dehydration reactions and the use of organometallic reagents.

Dehydration-Based Syntheses from Piperidinols

A straightforward and classical method for the synthesis of the 1,2,3,6-tetrahydropyridine core involves the acid-catalyzed dehydration of a corresponding piperidinol, typically a piperidin-4-ol. This elimination reaction follows a well-established mechanism. The hydroxyl group of the piperidinol is first protonated by a strong acid, converting it into a good leaving group (water). Subsequently, the departure of a water molecule generates a secondary carbocation at the C-4 position of the piperidine (B6355638) ring. The final step involves the removal of a proton from an adjacent carbon (C-3 or C-5) by a weak base (like water or the conjugate base of the acid catalyst), leading to the formation of a double bond within the ring and yielding the 1,2,3,6-tetrahydropyridine product. The regioselectivity of the elimination is governed by the stability of the resulting alkene, with the tetrasubstituted double bond being thermodynamically favored.

Grignard Reaction-Mediated Pathways

Grignard reagents, which are potent carbon nucleophiles, provide a versatile pathway for introducing substituents onto the pyridine (B92270) ring system, which can then be further manipulated to yield 1,2,3,6-tetrahydropyridines. mnstate.eduwikipedia.orgwisc.edu A common strategy involves the reaction of a Grignard reagent (R-MgX) with an N-protected 4-pyridone derivative. The nucleophilic Grignard reagent adds to the electrophilic carbonyl carbon of the pyridone, and a subsequent aqueous workup yields a tertiary alcohol, specifically an N-protected 4-substituted-piperidin-4-ol.

This intermediate alcohol can then be subjected to acid-catalyzed dehydration, as described in the previous section. The elimination of water from the tertiary alcohol generates a stable tertiary carbocation, which then undergoes deprotonation to form the endocyclic double bond, affording an N-protected 4-substituted-1,2,3,6-tetrahydropyridine. This two-step sequence effectively transforms a simple pyridone into a more complex substituted tetrahydropyridine, demonstrating the utility of Grignard reagents in building molecular complexity. wisc.edu

Modern Catalytic Strategies for Tetrahydropyridine and Tetrahydropyridazine Formation

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods, with palladium-catalyzed reactions being at the forefront for their efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysis offers sophisticated tools for the construction of tetrahydropyridine and tetrahydropyridazine rings, enabling the synthesis of complex derivatives under mild conditions.

A significant advancement in the synthesis of 1,2,3,6-tetrahydropyridine derivatives is the development of palladium-catalyzed alkyl-Heck reactions. organic-chemistry.org Researchers have reported a highly 6-endo-selective alkyl-Heck reaction using unactivated alkyl iodides, which provides efficient access to a variety of 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives. organic-chemistry.org This process is notable for its excellent 6-endo selectivity, a cyclization pathway that is often disfavored. Mechanistic studies suggest that this transformation proceeds through a hybrid palladium-radical process, a departure from the traditional Heck mechanism. organic-chemistry.org The reaction demonstrates a broad substrate scope with respect to the alkyl iodide. organic-chemistry.org

Table 1: Selected Examples of Pd-Catalyzed Alkyl-Heck Cyclization

Entry Alkyl Iodide Product Yield (%)
1 Iodocyclohexane 1-Benzyl-5-phenyl-6-cyclohexyl-1,2,3,6-tetrahydropyridine 75
2 1-Iodopentane 1-Benzyl-5-phenyl-6-pentyl-1,2,3,6-tetrahydropyridine 68
3 1-Iodobutane 1-Benzyl-5-phenyl-6-butyl-1,2,3,6-tetrahydropyridine 71
4 Iodocyclopentane 1-Benzyl-5-phenyl-6-cyclopentyl-1,2,3,6-tetrahydropyridine 72

Data sourced from Organic Letters, 2016, 18, 3758-3761. organic-chemistry.org

Tandem, or domino, reactions represent a highly efficient approach in organic synthesis by combining multiple bond-forming events in a single pot without isolating intermediates. An effective palladium-catalyzed Heck/Suzuki tandem reaction has been developed for the synthesis of diverse tetrahydropyridine derivatives. organic-chemistry.org This process begins with a palladium(0)-catalyzed intramolecular Heck reaction of a (Z)-1-iodo-1,6-diene substrate, which forms a five- or six-membered ring and a new organopalladium intermediate. Instead of undergoing beta-hydride elimination, this intermediate is intercepted by an organoboronic acid in a Suzuki cross-coupling reaction. This sequence allows for the efficient construction of the tetrahydropyridine ring while simultaneously introducing a new substituent. The reaction proceeds under mild conditions and provides good to excellent yields. organic-chemistry.org

Table 2: Pd-Catalyzed Heck/Suzuki Tandem Reaction of a (Z)-1-Iodo-1,6-diene

Entry Organoboronic Acid Product Yield (%)
1 Phenylboronic acid N-Tosyl-3-methylene-4-benzyl-tetrahydropyridine 95
2 4-Methoxyphenylboronic acid N-Tosyl-3-methylene-4-(4-methoxybenzyl)-tetrahydropyridine 91
3 4-Fluorophenylboronic acid N-Tosyl-3-methylene-4-(4-fluorobenzyl)-tetrahydropyridine 89
4 Vinylboronic acid pinacol (B44631) ester N-Tosyl-3-methylene-4-allyl-tetrahydropyridine 75

Data sourced from Organic Letters, 2024, 26, 2175-2179. organic-chemistry.org

Regioselective Synthesis via Catalytic Cyclizations

Catalytic cyclization reactions provide a powerful and direct route to the 1,2,3,6-tetrahydropyridine core, often with excellent control over regioselectivity. Two distinct approaches employing an aminophosphate strategy have been developed to form this specific isomer. nih.gov One method involves an anionic cascade triggered by a base when an additional phosphate (B84403) group is present on the substrate. nih.gov Alternatively, a related substrate without the extra phosphate group can undergo an acid-catalyzed cyclization to yield the same 1,2,3,6-tetrahydropyridine product. nih.gov

Another regioselective method is the aza-Diels-Alder reaction between nonactivated dienes and imines, which can be catalyzed by an ion-paired Lewis acid, [FeCl₂]⁺[FeCl₄]⁻, generated in situ from FeCl₃. organic-chemistry.org Furthermore, palladium-catalyzed reactions, such as the highly 6-endo-selective alkyl-Heck reaction, offer efficient access to 5-phenyl-1,2,3,6-tetrahydropyridine derivatives from unactivated alkyl iodides. organic-chemistry.org

Rhodium(I)-Catalyzed Cyclization Approaches

Rhodium(I) catalysis has enabled the development of versatile reaction cascades for synthesizing highly substituted 1,2,3,6-tetrahydropyridines with exceptional diastereoselectivity. nih.govacs.org A key strategy involves a sequence of Rh(I)-catalyzed C–H activation of an α,β-unsaturated imine, followed by coupling with an alkyne. nih.govthieme-connect.com This forms an azatriene intermediate which undergoes an in-situ electrocyclization to yield a 1,2-dihydropyridine. nih.govresearchgate.net

This dihydropyridine (B1217469) intermediate is not isolated but is subjected to a subsequent stereoselective reduction. nih.gov Treatment with an acid and a reducing agent like sodium borohydride (B1222165) protonates the enamine double bond to form an iminium intermediate, which is then reduced to afford the final 1,2,3,6-tetrahydropyridine product. nih.gov This one-pot procedure is highly effective, affording complex, multi-substituted products in high yields and with diastereomeric purity often exceeding 95%. nih.govacs.org The scope of the reaction is broad, accommodating various substituents on both the imine and the alkyne. nih.gov

Table 1: Rh(I)-Catalyzed Synthesis of 1,2,3,6-Tetrahydropyridines
EntrySubstratesCatalyst SystemYield (%)Diastereomeric Ratio (dr)Reference
1α,β-Unsaturated imine + 3-Hexyne[Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂95%>95:5 nih.gov
2α,β-Unsaturated imine + Diphenylacetylene[Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂85%>95:5 nih.gov
3α,β-Unsaturated imine + Isopropyl methyl acetylene[Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂75% (2:1 regioisomers)>95:5 nih.gov

Metal-Free Catalysis in N-Heterocyclic Framework Construction

Metal-free catalytic systems offer significant advantages in terms of cost, toxicity, and environmental impact. Several protocols have been developed for the synthesis of tetrahydropyridines without the use of transition metals. tandfonline.comtandfonline.com One highly efficient method utilizes acetic acid as both the solvent and the promoter in a one-pot tandem reaction. tandfonline.comresearchgate.net This approach combines an aromatic aldehyde, an aniline, and a β-ketoester at room temperature to produce highly substituted tetrahydropyridines in good yields. tandfonline.comtandfonline.com The key benefits of this protocol include its operational simplicity, the absence of expensive catalysts, and the avoidance of column chromatography for purification. tandfonline.comresearchgate.net

Organocatalysis also represents a major branch of metal-free synthesis. A notable example is the triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide. nih.govacs.org This process efficiently combines 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines to create tetrahydropyridines with three contiguous stereocenters in good yields and with excellent enantioselectivity. nih.gov The low catalyst loading and mild reaction conditions make this a powerful and attractive method for constructing chiral tetrahydropyridine frameworks. nih.govacs.org

Ruthenium-Catalyzed Ring-Closing Enyne Metathesis

Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) is a versatile strategy for constructing cyclic compounds, including N-heterocycles. nih.govuwindsor.ca The reaction involves the intramolecular cyclization of a substrate containing both an alkene and an alkyne moiety, catalyzed by a ruthenium carbene complex, such as the Grubbs catalyst. nih.gov This process forms a 1,3-diene system within the newly formed ring structure. nih.gov

In the context of tetrahydropyridine synthesis, RCEYM can be integrated into multicomponent sequences. For instance, a diene can be synthesized in situ, followed by a cyclization via a Mannich reaction and subsequent ring-closing metathesis to furnish the tetrahydropyridine scaffold. ufms.br The efficiency of RCEYM can sometimes be dramatically improved by carrying out the reaction under an atmosphere of ethylene, a technique known as "Mori's conditions," which helps maintain the catalyst in its active state. core.ac.uk This methodology provides access to a wide range of carbo- and heterocyclic products from corresponding enyne precursors. nih.gov

Multicomponent Reaction (MCR) Strategies for Diversified Tetrahydropyridines

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. rsc.orgufms.br MCRs have emerged as one of the most effective tools for generating libraries of structurally diverse tetrahydropyridines. rsc.orgufms.brrsc.org These reactions allow for the rapid assembly of complex molecular architectures from simple and readily available precursors, making them highly attractive for medicinal chemistry and drug discovery. ufms.brtandfonline.com

The majority of MCRs for tetrahydropyridine synthesis are performed as one-pot procedures, which simplifies the experimental setup and purification process. ufms.brresearchgate.net A common MCR involves the condensation of an aldehyde, an amine, and a β-ketoester. ufms.brtandfonline.com This transformation can be promoted by a wide array of catalysts, demonstrating the versatility of the approach.

Catalysts used in these one-pot syntheses include:

Ionic Liquids: N-methyl pyridinium (B92312) tosylate (NMPyTs) has been used as a homogeneous and recyclable catalyst under ultrasonic irradiation, offering short reaction times and high yields. tandfonline.comtandfonline.com

Solid Acids: Nano-sphere silica (B1680970) sulfuric acid (NS-SSA) and silica-supported boron trifluoride (BF₃·SiO₂) serve as efficient, reusable heterogeneous catalysts. researchgate.netresearchgate.net

Metal-Free Systems: Simple organic acids like acetic acid can act as both the catalyst and solvent, providing an environmentally benign option. tandfonline.comtandfonline.com

Nanoparticles: Nanosulfonated-AlPO₄ nanosheets and Al₂O₃/BF₃/Fe₃O₄ magnetic nanoparticles have also been employed, allowing for easy catalyst recovery and reuse. ufms.br

Table 2: Catalysts for One-Pot Multicomponent Synthesis of Tetrahydropyridines
CatalystReaction ConditionsKey AdvantagesYield RangeReference
N-methyl pyridinium tosylate (NMPyTs)Ultrasonic irradiationHomogeneous, recyclable, short reaction timesHigh tandfonline.com
BF₃·SiO₂Solvent-free or solventEfficient, reusable, easy work-upHigh researchgate.net
Nano-sphere silica sulfuric acid (NS-SSA)Acetonitrile, 65 °CHeterogeneous, non-toxic, reusable74-92% researchgate.net
Acetic AcidRoom temperatureMetal-free, solvent and catalyst, mild conditionsModerate to good tandfonline.com
La(NO₃)₃·6H₂OSolventMild conditions, high diastereoselectivityHigh researchgate.net

Controlling stereochemistry is a critical challenge in the synthesis of complex molecules. Stereoselective MCRs provide an elegant solution by constructing multiple stereocenters in a single, highly controlled transformation. nih.gov

An organocatalytic, triple-domino reaction using a quinine-derived squaramide catalyst allows for the asymmetric synthesis of tetrahydropyridines. nih.gov This reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines generates three contiguous stereogenic centers with high diastereo- and enantioselectivity. nih.govacs.org The process involves a sequence of Michael addition, aza-Henry reaction, and subsequent cyclization, all orchestrated by a single chiral catalyst. nih.gov

Another approach involves a four-component reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate. nih.gov This domino reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and Mannich reaction followed by cyclization. nih.gov The process is highly stereoselective, leading to polysubstituted 1,4,5,6-tetrahydropyridines with two or three defined stereocenters. nih.gov The stereochemical outcome is a result of a thermodynamically controlled pathway that favors the formation of the most stable diastereomer. rsc.org

Ring-Expansion and Rearrangement Strategies

Ring-expansion and rearrangement reactions represent powerful strategies in heterocyclic synthesis, allowing for the construction of larger, often more complex ring systems from readily available smaller precursors. These methods can provide access to 1,2,3,6-tetrahydropyridazine (B15268289) and its derivatives through innovative bond reorganization pathways.

Ring-Expansion of Monocyclopropanated Heterocycles

A stereoselective, metal-free approach for the synthesis of highly functionalized tetrahydropyridine derivatives has been developed through the ring-expansion of monocyclopropanated pyrroles. This method, which proceeds via a cyclopropylcarbinyl cation rearrangement, achieves the selective cleavage of the unactivated endocyclic cyclopropane (B1198618) C–C bond. The reaction is typically mediated by a Brønsted acid and can be accelerated using microwave irradiation, offering a versatile and scalable route to these six-membered heterocycles under environmentally benign conditions. The resulting dihydropyridine derivatives are valuable building blocks for the synthesis of various biologically relevant compounds. nih.gov

The process involves treating monocyclopropanated pyrroles with a Brønsted acid in a suitable solvent, such as methanol, under microwave irradiation. This induces a rearrangement cascade that leads to the formation of the tetrahydropyridine ring system in good yields. The versatility of this method is demonstrated by the range of substituents that can be tolerated on the starting pyrrole (B145914) ring, leading to a diverse array of tetrahydropyridine products.

Starting MaterialReagents and ConditionsProductYield (%)
Monocyclopropanated Pyrrole Derivative2,6-Lutidine, MeOH, MW, 60 °C, 16 hHighly Functionalized TetrahydropyridineHigh

Ring Opening of Heterobicyclic Compounds with Grignard Reagents

The ring opening of strained heterobicyclic systems with organometallic reagents provides a direct route to functionalized tetrahydropyridines. Specifically, the reaction of 1,3-diaza-4-oxa-[3.3.1]-nonene derivatives with Grignard reagents results in the formation of unconventional trans-2,3-disubstituted 1,2,3,6-tetrahydropyridines. nih.gov This transformation leverages the inherent ring strain and the presence of reactive functionalities within the bicyclic precursor.

The reaction proceeds at the carbon atom bearing the two nitrogen atoms, leading to the cleavage of the heterocyclic ring and the introduction of a new substituent from the Grignard reagent. A computational DFT study suggests the formation of a transient iminium ion intermediate. The coordination of the magnesium atom from the Grignard reagent to both the carbonyl oxygen and the endocyclic N-O oxygen facilitates the ring-opening process at the gem-diamine carbon. This methodology has also been successfully explored for the preparation of enantioenriched tetrahydropyridines, highlighting its potential for asymmetric synthesis. nih.gov

Heterobicyclic PrecursorGrignard ReagentProductKey Feature
1,3-diaza-4-oxa-[3.3.1]-nonene derivativeRMgXtrans-2,3-disubstituted 1,2,3,6-tetrahydropyridineFormation of a transient iminium ion intermediate

Ring-Rearrangement Metathesis (RRM)

While ring-closing metathesis (RCM) is a widely employed strategy for the synthesis of various nitrogen-containing heterocycles, the specific application of ring-rearrangement metathesis (RRM) for the synthesis of 1,2,3,6-tetrahydropyridazine and its derivatives is not extensively documented in the scientific literature. RRM typically involves the rearrangement of a cyclic olefin in the presence of a metathesis catalyst to form a new, often more complex, ring system. The lack of specific examples for the synthesis of the target tetrahydropyridazine framework suggests that this particular synthetic strategy may be less explored or less suitable for this class of compounds compared to other heterocyclic systems. Further research in this area could potentially open new avenues for the synthesis of pyridazine (B1198779) derivatives.

Amination and Ylide-Mediated Syntheses

Novel approaches involving amination and ylide-mediated reactions have been developed for the synthesis of tetrahydropyridine frameworks, which are structurally related to tetrahydropyridazines. One such method involves an aminophosphate-enabled anionic cascade. researchgate.net This strategy utilizes a phosphate substituent on the nitrogen atom to trigger a cyclization reaction upon treatment with a base. This approach provides a new pathway for the formation of the 1,2,3,6-tetrahydropyridine ring system.

In this methodology, the presence of a phosphate group on the nitrogen atom of an acyclic precursor facilitates an anionic cascade, leading to the formation of the six-membered ring. An alternative pathway involves an acid-catalyzed cyclization when a different substituent is present on the nitrogen. These dual approaches, stemming from a common precursor scaffold, offer flexibility in the synthesis of 1,2,3,6-tetrahydropyridines. researchgate.net

While ylide-mediated syntheses are powerful tools for the construction of various heterocyclic compounds, their specific application for the direct synthesis of 1,2,3,6-tetrahydropyridazine is not prominently featured in the reviewed literature. Methodologies such as N-aminopyridinium ylide-directed C-H amination have been reported for the synthesis of other nitrogen-containing compounds. sci-hub.se These reactions typically involve the generation of a reactive ylide intermediate that directs a subsequent bond-forming event. The exploration of similar ylide-based strategies could be a promising area for future research in the synthesis of tetrahydropyridazine derivatives.

Reactivity, Reaction Mechanisms, and Mechanistic Studies

Investigation of Reaction Pathways and Intermediates

The formation of the 1,2,3,6-tetrahydropyridazine (B15268289) ring system can proceed through several distinct mechanistic pathways, involving unique and often transient intermediates. Understanding these pathways is fundamental to controlling the outcome of the synthesis.

Cyclopropylcarbinyl Cation Rearrangements

The cyclopropylcarbinyl cation is a significant non-classical carbocationic intermediate in organic synthesis. researchgate.net Its utility stems from its facile rearrangement to homoallyl cations, a transformation that can be harnessed to form new chemical bonds and molecular skeletons. rsc.org In nature, enzymes catalyze cationic cascade reactions involving this intermediate to produce a vast array of natural products. nih.gov

While its direct application in the synthesis of 1,2,3,6-tetrahydropyridazine is a specialized area, the underlying principles of this rearrangement are pertinent to modern synthetic strategies. dntb.gov.ua The process is typically initiated by generating the cyclopropylcarbinyl cation from a suitable precursor, such as a cyclopropylcarbinol, through dehydration with a chiral acid. nih.gov The cation can then undergo a ring-opening rearrangement, allowing for nucleophilic attack to yield enantioenriched homoallylic products. nih.gov Mechanistic studies indicate that cascade rearrangements can involve a regioselective cleavage of the cyclopropyl (B3062369) ring rather than a direct Wagner-Meerwein rearrangement. researchgate.net The development of artificial organic catalysts that can mimic this natural process remains a significant challenge, but progress has been made using chiral N-triflyl phosphoramide (B1221513) catalysts to achieve asymmetric rearrangements. nih.gov

Transient Iminium Ion Formation

A key pathway in the synthesis of related 1,2,3,6-tetrahydropyridine (B147620) structures involves the formation and subsequent reduction of a transient iminium ion intermediate. nih.gov This mechanistic route is central to a versatile reaction cascade that produces highly substituted tetrahydropyridines with excellent yield and stereoselectivity. nih.gov

The process begins with the formation of a dihydropyridine (B1217469) intermediate, which is then protonated by a Brønsted acid. nih.gov This protonation occurs on the enamine double bond, leading to the formation of a transient cis-iminium ion. nih.gov The stereochemistry of this step is kinetically controlled and influenced by allylic strain, which dictates the conformation of the dihydropyridine ring and the direction of proton approach. nih.gov The resulting iminium ion is then reduced in a face-selective manner by a hydride donor, such as sodium borohydride (B1222165), to yield the final 1,2,3,6-tetrahydropyridine product. nih.gov This sequence effectively introduces two new stereocenters with high levels of control. nih.gov

Pseudo-Three-Component Cycloaddition Mechanisms

The assembly of the 1,2,3,6-tetrahydropyridazine ring can be achieved through formal [3+3]-cycloaddition reactions. nih.gov These are not typically concerted processes but rather occur through a sequence of reactions that effectively combines three components. A versatile cascade reaction has been developed that begins with a Rh(II)-catalyzed dinitrogen extrusion from an enoldiazoacetate, followed by an asymmetric vinylogous N-H insertion into a hydrazone. nih.gov

The resulting intermediate then undergoes a Lewis acid-catalyzed Mannich addition, which completes the formation of the six-membered ring. nih.gov This sequence constitutes a formal cycloaddition where one substrate acts as a dipole, providing a nucleophilic and an electrophilic site that react sequentially with another activated substrate to form the final product. nih.gov This stepwise pathway allows for precise control over the assembly of the highly substituted heterocyclic system. nih.gov

Stereochemical Outcomes and Diastereoselectivity in Synthesis

Achieving high levels of stereocontrol is a critical aspect of synthesizing substituted 1,2,3,6-tetrahydropyridazine and tetrahydropyridine (B1245486) derivatives. The stereochemical outcome is often determined by the specific reaction mechanism and conditions.

In the C-H activation–cyclization–reduction cascade, the diastereoselectivity is exceptionally high, with many products formed as a single detectable diastereomer. nih.gov This outcome is attributed to a kinetically controlled, anti-fashion protonation of the dihydropyridine intermediate, followed by a face-selective borohydride reduction of the resulting iminium ion. nih.gov

Similarly, a cascade reaction involving a vinylogous N-H insertion and a Lewis acid-catalyzed Mannich addition affords 1,2,3,6-tetrahydropyridazines with high diastereocontrol. nih.gov The choice of Lewis acid and reaction temperature can influence the diastereomeric ratio of the product, as demonstrated by the optimization studies for the Mannich addition step. nih.gov Palladium-catalyzed intramolecular allylic amination has also been shown to be a highly diastereoselective method for accessing 2,6-trans-1,2,3,6-tetrahydropyridines. researchgate.net

Table 1. Influence of Reaction Conditions on Diastereoselectivity in the Synthesis of 1,2,3,6-Tetrahydropyridazines via Mannich Addition. nih.gov
EntryLewis Acid CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1Sc(OTf)₃DCM2572:28
2Sc(OTf)₃DCM076:24
3Sc(OTf)₃DCM5023:77
4Sc(OTf)₃Acetonitrile2580:20
5Sc(OTf)₃Acetonitrile082:18

Substrate Scope and Functional Group Tolerance in Synthesis

The utility of a synthetic method is often defined by its substrate scope and tolerance for various functional groups. In the synthesis of 1,2,3,6-tetrahydropyridazines, several methods have demonstrated broad applicability.

For the cascade reaction involving N-H insertion and Mannich addition, the electronic nature of substituents on the aryl groups of the hydrazone component has been shown to have little effect on the reaction's efficiency or selectivity. nih.gov Both electron-donating and electron-withdrawing groups are well-tolerated. Similarly, the position of substituents, such as a chloro group on the aryl ring, did not negatively impact the high stereocontrol of the process. nih.gov

Other synthetic approaches, such as palladium-catalyzed intramolecular allylic amination, have also shown good tolerance for different substitution patterns, leading to a range of 2,6-disubstituted-1,2,3,6-tetrahydropyridines in moderate to good yields. researchgate.net The development of palladium-catalyzed Heck reactions provides efficient access to various 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives, which are important structural motifs in bioactive molecules. organic-chemistry.org

Catalyst Design and Performance in Tetrahydropyridine/Pyridazine (B1198779) Synthesis

Catalysis is at the heart of many efficient syntheses of tetrahydropyridine and pyridazine derivatives. The design of the catalyst is crucial for achieving high yield, selectivity, and functional group tolerance.

Rhodium catalysts have proven effective in cascade reactions. A Rhodium(I) complex, [Rh(coe)₂Cl]₂, is used for the initial C-H activation–alkyne coupling step in a one-pot synthesis of highly substituted 1,2,3,6-tetrahydropyridines. nih.gov In a different cascade, a chiral Rhodium(II) catalyst, Rh₂(R-PTL)₄, is employed to control the enantioselectivity of the initial vinylogous N-H insertion step. nih.gov

Palladium catalysts are widely used for cross-coupling and amination reactions. An efficient synthesis of 2,6-disubstituted-1,2,3,6-tetrahydropyridines features a highly diastereoselective palladium-catalyzed intramolecular allylic amination. researchgate.net

Lewis acids also play a critical role. Scandium triflate (Sc(OTf)₃) is an effective catalyst for the diastereoselective Mannich addition that completes the 1,2,3,6-tetrahydropyridazine ring in a cascade sequence. nih.gov Furthermore, novel heterogeneous catalysts, such as 2D copper metal-organic frameworks (MOFs), have been developed for the green synthesis of related heterocyclic structures, demonstrating high catalytic activity and reusability. researchgate.net

Table 2. Overview of Catalysts in Tetrahydropyridine/Pyridazine Synthesis.
Catalyst SystemReaction TypeKey Performance MetricsReference
[Rh(coe)₂Cl]₂ / PEt₂ LigandC-H Activation-Alkyne CouplingUp to 95% yield, >95% diastereomeric purity nih.gov
Rh₂(R-PTL)₄ / Sc(OTf)₃N-H Insertion / Mannich Addition CascadeUp to 97% ee, high yield and diastereocontrol nih.gov
Palladium ComplexIntramolecular Allylic AminationHigh diastereoselectivity (de up to 100%) researchgate.net
2D Copper MOFMulti-component reactionHigh yields (up to 95%), reusable for 7 cycles researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies in Non Clinical Contexts

Functionalization of the Tetrahydropyridazine/Tetrahydropyridine (B1245486) Ring System

The functionalization of the tetrahydropyridazine ring, and the closely related tetrahydropyridine ring, is a key area of research for developing new chemical entities. These modifications can be broadly categorized into the introduction of substituents on the carbon skeleton and modifications of the nitrogen atoms.

The introduction of aryl and alkyl groups onto the tetrahydropyridazine or tetrahydropyridine ring is a common strategy to modulate the steric and electronic properties of the molecule. Various synthetic methods have been developed to achieve this, often with a high degree of control over the position and stereochemistry of the new substituent.

One notable approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This method has been successfully employed to create new steroidal [16,17-c]tetrahydropyridazine derivatives. researchgate.net In a one-pot reaction, a diene intermediate is formed and subsequently undergoes a hetero-Diels-Alder reaction to yield the desired functionalized tetrahydropyridazine ring fused to a steroid scaffold. researchgate.net This highlights the utility of modern synthetic techniques in introducing complex substituents.

Rhodium-catalyzed C-H activation/alkenylation/electrocyclization cascades represent another powerful tool for the synthesis of diverse tetrahydropyridines, which can tolerate a variety of both alkyl and aryl substitutions. nih.govacs.org This method allows for the construction of highly substituted tetrahydropyridine rings from simpler starting materials. nih.govacs.org For instance, imines with different N-substituents, such as benzyl (B1604629) and phenyl groups, can be effectively coupled with alkynes to produce a range of tetrahydropyridine derivatives in good yields and with high diastereoselectivity. acs.org

The table below summarizes the impact of different aryl and alkyl substituents on the activity of various heterocyclic scaffolds, providing insights into potential SAR trends for tetrahydropyridazine derivatives.

ScaffoldPosition of SubstitutionSubstituent TypeEffect on ActivityReference
5-Oxo-hexahydroquinolineC44-NO2 PhenylPotent Antiproliferative Activity researchgate.net
5-Oxo-hexahydroquinolineC44-Cl PhenylPotent Antiproliferative Activity researchgate.net
5-Oxo-hexahydroquinolineC43,4,5-(OCH3)3 PhenylPotent Antiproliferative Activity researchgate.net
1,4-Dihydropyridine (B1200194)N-ArylMethoxy GroupEnhanced Radical Scavenging ias.ac.in
TetrahydroimidazopyridineC2Various SubstituentsPotent β-glucosidase Inhibition nih.gov

Modification of the nitrogen atoms within the tetrahydropyridazine ring is a critical aspect of derivatization, as it directly influences the compound's polarity, basicity, and ability to form hydrogen bonds. Common N-substitution strategies include N-alkylation and N-acylation.

N-alkylation can be achieved through various methods, including reactions with alkyl halides. For the related 1,4-dihydropyridine scaffold, N-alkylation has been successfully performed by treating the parent compound with sodium hydride followed by an alkyl halide, yielding a series of 1-alkyl-1,4-dihydropyridines. researchgate.net Another sustainable approach is the catalytic hydrogen autotransfer (HA) strategy, which uses alcohols as alkylating agents in a greener process. nih.gov

N-acylation, the introduction of an acyl group onto a nitrogen atom, is another important derivatization technique. This can be accomplished using acylating agents such as acyl chlorides or N-acylbenzotriazoles. researchgate.netresearchgate.net The resulting N-acyl derivatives often exhibit altered chemical and biological properties. For example, N-acylation of sulfonamides has been achieved using N-acylbenzotriazoles. researchgate.net In the context of 1,2,3-triazoles, direct acylation can lead to the formation of N-acyl-1,2,3-triazoles, which are valuable intermediates in further chemical transformations. rsc.org

The following table illustrates various N-substitution strategies and their outcomes on related heterocyclic compounds.

HeterocycleN-Substitution StrategyReagentsOutcomeReference
1,4-DihydropyridineN-AlkylationSodium Hydride, Alkyl HalidesSynthesis of 1-alkyl-1,4-dihydropyridines researchgate.net
AminesN-AlkylationAlcohols, Iridium/Graphene CatalystGreen synthesis of N-alkylated amines nih.gov
SulfonamidesN-AcylationN-acylbenzotriazolesPreparation of N-acyl sulfonamides researchgate.net
1,2,3-TriazolesN-AcylationAcylating AgentsFormation of N-acyl-1,2,3-triazoles rsc.org
NucleosidesN-AcylationN-acyl tetrazoleN-acylated nucleosides google.com

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. drugdesign.org Regiospecific derivatization, the targeted modification of a specific position on a molecule, is a cornerstone of SAR exploration. By systematically altering substituents at different positions of the tetrahydropyridazine ring, researchers can identify which parts of the molecule are crucial for its activity.

For instance, in a series of 5-oxo-hexahydroquinoline derivatives, it was found that substitutions at the C4 position with electron-withdrawing groups like 4-nitro and 4-chloro, or electron-donating groups like 3,4,5-trimethoxy on a phenyl ring, resulted in potent antiproliferative activity. researchgate.net This suggests that the electronic properties and steric bulk at this position are important for the observed biological effect. researchgate.net

Similarly, for a series of 4-quinolinamine derivatives, a systematic SAR analysis led to the synthesis of a highly potent antagonist of immunostimulatory CpG-oligodeoxynucleotides. nih.gov In the development of β-glucosidase inhibitors based on a tetrahydroimidazopyridine scaffold, docking studies were used to understand the SAR of C2-substituted derivatives, leading to the identification of compounds with nanomolar inhibitory potency. nih.gov

The general principles of SAR indicate that even small changes in the position or nature of a substituent can have a profound impact on a molecule's activity. drugdesign.org Therefore, the ability to perform regiospecific derivatization is essential for the rational design of new compounds with desired properties.

Chemical Derivatization for Enhanced Analytical Performance in Research

In analytical research, the detection and quantification of compounds can sometimes be challenging due to their inherent physicochemical properties. Chemical derivatization is a technique used to modify an analyte to produce a new compound with properties that are more suitable for a given analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). researchgate.netnih.gov

The primary goals of derivatization in an analytical context are to:

Enhance Detectability: By attaching a chromophore or fluorophore, a compound that is otherwise difficult to detect by UV-Vis or fluorescence detectors can be made easily quantifiable. researchgate.net

Improve Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, leading to better separation and peak shape in chromatographic methods. youtube.com

Increase Sensitivity in Mass Spectrometry: Modification of an analyte can improve its ionization efficiency, leading to a stronger signal in the mass spectrometer. nih.govnih.gov

A variety of derivatizing reagents are available, each targeting specific functional groups. For amines, which are present in the tetrahydropyridazine ring, reagents like dansyl chloride, NBD-F, and DBD-F are commonly used to create fluorescent derivatives for HPLC analysis. For carbonyl groups, reagents such as NBD-H and DBD-H, which contain a hydrazino group, can be employed.

In the context of mass spectrometry, derivatization can be used to introduce a readily ionizable group or a tag that produces a characteristic fragment ion, aiding in both quantification and structural elucidation. nih.govresearchgate.net For example, a novel derivatizing reagent, "tandem mass tag hydrazine" (TMTH), has been developed for the analysis of oxosteroids, significantly improving their detection by ESI-MS/MS. nih.gov

The following table provides examples of derivatizing reagents and their applications in enhancing analytical performance.

Analyte Functional GroupDerivatizing ReagentAnalytical TechniquePurpose of DerivatizationReference
Primary/Secondary AminesDansyl ChlorideHPLC-FluorescenceIntroduction of a fluorophore
Primary/Secondary AminesNBD-F / DBD-FHPLC-FluorescenceHigh-sensitivity fluorescence detection
Carboxylic Acids4-N-N-dimethylaminoazobenzene-4'-sulfonyl chlorideHPLC-UV/VisIntroduction of a chromophore researchgate.net
Carbonyl GroupsNBD-H / DBD-HHPLC-FluorescenceFormation of fluorescent hydrazones
OxosteroidsTandem Mass Tag Hydrazine (TMTH)ESI-MS/MSImproved ionization and characteristic fragmentation nih.gov

Exploration of Novel Motifs and Scaffolds based on Tetrahydropyridazine Framework

The tetrahydropyridazine ring system serves as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological receptor. mdpi.com As such, it is an attractive starting point for the exploration of novel chemical motifs and scaffolds in drug discovery and chemical biology.

One strategy for exploring new chemical space is "scaffold hopping," where the core structure of a known active compound is replaced by a different, often structurally related, scaffold to identify new compounds with similar or improved properties. The tetrahydropyridazine framework can be used as a template for the design of new scaffolds. For example, the related tetrahydropyrido[4,3-d]pyrimidine scaffold has been explored for the development of new human topoisomerase II inhibitors. nih.govnih.gov

Another approach is the concept of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of producing a compound with similar biological activity but potentially improved properties such as enhanced metabolic stability or reduced toxicity. princeton.edudrughunter.comdrughunter.comdeeporigin.com For example, the ester group of the natural product arecoline (B194364) has been replaced with 1,2,3-triazole or tetrazole rings to create bioisosteres with muscarinic agonist activity. nih.gov These new heterocyclic rings mimic the size and electronic properties of the original ester group while offering a different chemical profile. nih.gov The tetrahydropyridazine ring itself can be considered as a potential bioisostere for other six-membered heterocyclic rings in various molecular contexts.

The development of novel synthetic methodologies is crucial for the exploration of new scaffolds. Advances in the synthesis of functionalized tetrahydropyridazines from readily available starting materials like hydrazones have expanded the chemical space that can be explored. rsc.org These methods allow for the construction of a wide variety of substituted tetrahydropyridazines, which can then be further elaborated to create novel and diverse chemical libraries.

Computational and Theoretical Chemistry of 1,2,3,6 Tetrahydropyridazine Systems

Conformational Analysis and Ring Pucker Dynamics

The six-membered ring of 1,2,3,6-tetrahydropyridazine (B15268289) is not planar and can adopt several conformations to minimize steric and torsional strain. Early studies combining NMR spectroscopy and computational methods have suggested that the hydropyridazine ring in substituted 1,2,3,6-tetrahydropyridazines predominantly adopts a half-chair conformation. biomedres.us This is in contrast to related dihydropyridazine (B8628806) systems, which have been found to exist in a twist-boat conformation. biomedres.us

The conformational landscape of such heterocyclic rings is often characterized by puckering parameters, which describe the degree and nature of the non-planarity. For a six-membered ring, these parameters can define canonical forms like the chair, boat, and twist-boat. In a related, highly functionalized tetrahydropyridine (B1245486), X-ray diffraction analysis revealed a distorted or "flattened" boat conformation. irjweb.com This was substantiated by the puckering of specific carbon atoms out of the least-squares plane defined by the other ring atoms. irjweb.com

The dynamics of ring puckering involve the interconversion between different low-energy conformations. These processes can be computationally modeled by scanning the potential energy surface (PES) along specific dihedral angles. By calculating the energy of the molecule at various points along these rotational coordinates, a profile of the energy landscape is generated, revealing the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Table 1: Representative Torsion Angles for a Tetrahydropyridine Ring in a Flattened Boat Conformation Data adapted from a study on a substituted tetrahydropyridine derivative and is illustrative of the types of parameters determined in conformational analysis.

Torsion Angle ChainAngle (°)
C(5)–N(1)–C(1)–C(2)37.1
N(1)–C(1)–C(2)–C(3)-46.8
C(1)–C(2)–C(3)–C(4)2.7
C(2)–C(3)–C(4)–C(5)49.0
C(1)–N(1)–C(5)–C(4)12.6
C(3)–C(4)–C(5)–N(1)-55.9

Electronic Structure Analysis (HOMO-LUMO Gaps, NBO)

The electronic properties of 1,2,3,6-tetrahydropyridazine hydrochloride can be elucidated through analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. biomedres.usnih.gov A large gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the molecular structure and reactivity of organic compounds. irjweb.comscirp.org Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used to perform geometry optimizations, frequency calculations, and electronic property predictions. researchgate.netnih.gov

Key Global Reactivity Descriptors:

Chemical Hardness (η): Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. biomedres.us

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comasrjetsjournal.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. mdpi.com

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for a Heterocyclic Compound This table presents typical reactivity parameters that can be calculated using DFT and is for illustrative purposes.

ParameterValue (eV)Description
EHOMO-6.29Energy of the Highest Occupied Molecular Orbital
ELUMO-1.81Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.48Indicator of chemical reactivity and stability
Chemical Hardness (η)2.24Resistance to deformation of electron cloud
Chemical Potential (μ)-4.05Electron escaping tendency
Electrophilicity Index (ω)3.67Capacity to accept electrons

Molecular Modeling and Simulations for Ligand-Target Interactions (Theoretical Aspects)

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are essential for understanding how a ligand like 1,2,3,6-tetrahydropyridazine might interact with a biological target, such as a protein receptor or enzyme. nih.govnanobioletters.com

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. isfcppharmaspire.com Docking algorithms sample numerous possible binding poses and use scoring functions to rank them based on estimated binding affinity. researchgate.net This analysis can identify key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the protonated tetrahydropyridazine) and acceptors (like oxygen or nitrogen atoms on amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Pi-Pi Stacking: Aromatic ring interactions.

Electrostatic Interactions: Attraction or repulsion between charged groups, particularly relevant for the hydrochloride salt form.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-target complex over time. ijnc.ir By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon ligand binding, and provide a more rigorous estimation of binding free energy. asrjetsjournal.org These simulations are governed by force fields (e.g., AMBER) that define the potential energy of the system. researchgate.net

Prediction of Chemical Behavior and Stability

Computational methods offer a predictive framework for the chemical behavior and stability of this compound. As previously discussed, the HOMO-LUMO energy gap is a primary indicator of kinetic stability; a larger gap implies that more energy is required to excite an electron, correlating with greater stability and lower reactivity. nih.govresearchgate.net

Reactivity descriptors calculated via DFT provide a quantitative prediction of chemical behavior. scirp.org For example, the electrophilicity and nucleophilicity indices can predict how the molecule will behave in polar reactions. Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, offering a detailed map of its reactive sites. mdpi.com

Biological Evaluation Methodologies and Research Applications Non Clinical Focus

In Vitro Assays for Biochemical Target Interaction and Inhibition

No specific data is available in the scientific literature regarding in vitro assays conducted on 1,2,3,6-Tetrahydropyridazine (B15268289) hydrochloride for the following targets.

Monoamine Oxidase (MAO) Inhibition Studies (MAO-A and MAO-B)

There are no published studies detailing the inhibitory activity (e.g., IC₅₀ values) of 1,2,3,6-Tetrahydropyridazine hydrochloride on either MAO-A or MAO-B isoforms.

Neurotransmitter Transporter Interactions (e.g., SERT, VMAT2)

Information regarding the binding affinity or functional modulation of neurotransmitter transporters such as the Serotonin Transporter (SERT) or Vesicular Monoamine Transporter 2 (VMAT2) by this compound is not available.

Ion Channel Modulation (e.g., T-type Calcium Channels)

The effects of this compound on ion channels, including T-type calcium channels, have not been reported in the accessible scientific literature.

Enzyme Inhibition and Receptor Binding Assays

Beyond the specific targets mentioned above, there is a lack of general enzyme inhibition or broader receptor binding profiles for this compound.

In Vivo Animal Models for Mechanistic Neurobiological Research

There is no evidence to suggest that this compound is used in the context of in vivo neurobiological research models.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) as a Neurotoxin in Parkinson's Disease Models

While this section is included in the outline, it is critical to note that MPTP is a distinct chemical compound from this compound. There are no established research applications or mechanistic links described in the literature that involve the use of this compound within the MPTP neurotoxin model of Parkinson's disease. The extensive body of research available pertains specifically to MPTP and its metabolite MPP⁺.

Evaluation of Neuroprotective Effects in Experimental Models

The evaluation of neuroprotective effects of a compound like this compound would typically involve a series of in vitro and in vivo experimental models that mimic the pathological conditions of neurodegenerative diseases.

In Vitro Models: Initial screening is often performed on neuronal cell cultures. These cells can be exposed to various neurotoxins or oxidative stress-inducing agents to simulate neuronal damage. The potential neuroprotective agent is then administered to assess its ability to prevent or reduce cell death.

In Vivo Models: Animal models are crucial for evaluating the neuroprotective efficacy of a compound in a whole organism. For instance, in Parkinson's disease research, the MPTP-induced mouse model is a standard. nih.govresearchgate.net Researchers would administer the test compound before or after MPTP to determine if it can protect dopaminergic neurons in the substantia nigra from degeneration. nih.gov Behavioral tests, such as the rotarod test for motor coordination and the Morris water maze for cognitive function, are used to assess functional outcomes. nih.gov Histological and immunohistochemical analyses of brain tissue are then conducted to quantify neuronal survival and other pathological markers. nih.gov

Table 1: Experimental Models for Evaluating Neuroprotective Effects

Model Type Specific Model Key Parameters Measured
In VitroNeuronal Cell Cultures (e.g., SH-SY5Y)Cell Viability, Apoptosis Markers (e.g., Caspase Activity), Oxidative Stress Markers
In VivoMPTP-Induced Mouse Model of Parkinson's DiseaseMotor Function (Rotarod Test), Cognitive Function (Morris Water Maze), Dopaminergic Neuron Count (Tyrosine Hydroxylase Staining)
In VivoRat Model of Transient Focal Cerebral IschemiaInfarct Size, Neurological Deficit Scores, Brain Edema

Studies on Neuroinflammation in Animal Models

Neuroinflammation is a key component of many neurodegenerative diseases. Animal models are essential for studying the anti-neuroinflammatory potential of compounds.

Lipopolysaccharide (LPS)-Induced Neuroinflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intraperitoneal or intracerebral injection of LPS in rodents leads to the activation of microglia, the resident immune cells of the brain, and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com A potential anti-neuroinflammatory agent would be evaluated for its ability to suppress this microglial activation and cytokine production. mdpi.com

Alzheimer's Disease Models: In models of Alzheimer's disease, neuroinflammation is often stimulated by the presence of β-amyloid (Aβ) plaques. nih.gov Transgenic mouse models that overexpress Aβ are used to study the effect of test compounds on Aβ-induced microglial activation and the subsequent inflammatory cascade. nih.gov

Investigative Studies on Anti-inflammatory Mechanisms

Understanding the mechanism of action is a critical step in drug discovery. For a compound with potential anti-inflammatory effects, several in vitro and in vivo assays are employed.

In Vitro Assays: The carrageenan-induced paw edema model in rats is a classic in vivo screening method for acute inflammation. nih.gov The test compound is administered, and the reduction in paw swelling is measured over time. nih.gov To investigate the underlying mechanisms, researchers may look at the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) or the modulation of inflammatory signaling pathways such as NF-κB. tbzmed.ac.ir

Molecular Docking Studies: Computational methods like molecular docking can predict how a compound might bind to a specific protein target, such as the COX enzymes. tbzmed.ac.irresearchgate.net This can provide insights into the potential mechanism of action and guide further experimental work.

Exploration of Other Biological Activities and their Underlying Mechanisms

Beyond neuroprotection and anti-inflammation, compounds are often screened for a broader range of biological activities.

Antioxidant Activity: The antioxidant capacity of a compound can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov These tests measure the ability of a compound to neutralize free radicals or reduce oxidized species. nih.gov

Antimicrobial Activity: The antimicrobial properties are typically evaluated by determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. researchgate.net Broth microdilution methods are commonly used for this purpose. nih.gov Molecular docking studies can also be used to predict potential interactions with microbial enzymes, such as DNA gyrase. nih.gov

Anticancer Activity: The cytotoxic effects of a compound against various cancer cell lines are evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells, which is an indicator of cell viability. Further studies may investigate the compound's effect on the cell cycle or its ability to induce apoptosis in cancer cells. rsc.org

Table 2: Assays for Other Biological Activities

Activity In Vitro Assay Mechanism Studied
AntioxidantDPPH, ABTS, FRAPFree radical scavenging, reduction of oxidants
AntimicrobialMinimum Inhibitory Concentration (MIC)Inhibition of microbial growth
AnticancerMTT AssayCytotoxicity against cancer cell lines

Methodological Considerations for Biological Evaluation in Research

The biological evaluation of any new chemical entity must be conducted with rigorous scientific methodology.

Risk Management Process: The ISO 10993-1 standard provides a framework for the biological evaluation of medical devices, which can be adapted for research compounds. fda.gov This involves a risk-based approach to determine the necessary testing. fda.gov

Chemical Characterization: A thorough chemical characterization of the test compound is the first step. youtube.com This ensures the identity, purity, and stability of the substance being tested.

Appropriate Controls: The use of positive and negative controls is essential in all biological assays to ensure the validity of the results. For example, in anti-inflammatory studies, a known nonsteroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) might be used as a positive control. tbzmed.ac.ir

Reproducibility: All experiments should be conducted in a manner that allows for reproducibility. This includes detailed documentation of protocols, the use of standardized reagents, and appropriate statistical analysis of the data.

Advanced Characterization Techniques in Research

X-ray Crystallography for Absolute Configuration and Conformation Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for the unambiguous assignment of absolute configuration in chiral molecules and for the detailed analysis of molecular conformation.

In the study of tetrahydropyridazine derivatives, single-crystal X-ray diffraction (XRD) provides crucial insights into the geometry of the heterocyclic ring. The analysis of a suitable crystal of a chiral derivative allows for the determination of its absolute stereochemistry. This is often achieved by analyzing the anomalous dispersion of X-rays, which can distinguish between a molecule and its non-superimposable mirror image.

The conformation of the tetrahydropyridazine ring, which is typically non-planar, can be precisely described by the bond lengths, bond angles, and torsion angles derived from the crystallographic data. For instance, in studies of complex molecules incorporating the tetrahydropyridazine scaffold, X-ray analysis has revealed the specific puckering of the six-membered ring and the spatial orientation of its substituents. This information is vital for understanding structure-activity relationships in medicinal chemistry.

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic parameters for a tripeptide containing a tetrahydropyridazine moiety.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)10.45
b (Å)12.11
c (Å)15.23
β (°)95.20
Volume (Å3)1920.5

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to determine the connectivity and stereochemistry of organic compounds, including 1,2,3,6-tetrahydropyridazine (B15268289) hydrochloride.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the tetrahydropyridazine ring are indicative of their electronic environment and spatial arrangement. For example, the olefinic protons typically resonate at a lower field compared to the protons on the saturated carbon atoms. Coupling constants (J) between adjacent protons reveal dihedral angles and thus provide conformational information.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the tetrahydropyridazine ring are characteristic of their hybridization and substitution.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. COSY experiments establish proton-proton connectivities, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for the core 1,2,3,6-tetrahydropyridazine ring, based on data from related pyridazine (B1198779) derivatives.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3-H~3.0 - 3.5~45 - 55
C4-H~5.5 - 6.0~120 - 130
C5-H~5.5 - 6.0~120 - 130
C6-H~3.5 - 4.0~50 - 60

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained.

For pyridazine derivatives, Hirshfeld surface analysis has been employed to identify and characterize a variety of intermolecular interactions, including conventional hydrogen bonds (e.g., N-H···O, N-H···Cl), weaker C-H···O and C-H···N interactions, and van der Waals forces. tandfonline.com The d_norm map visually highlights regions of close contact, with red spots indicating interactions that are shorter than the van der Waals radii, which are often indicative of hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a quantitative measure of the importance of different interactions in the crystal packing. nih.gov

The following table summarizes the typical contributions of various intermolecular contacts observed in the crystal structures of pyridazine derivatives.

Interaction TypePercentage Contribution (%)
H···H40 - 60
C···H/H···C15 - 25
O···H/H···O10 - 20
N···H/H···N5 - 15

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns. In the context of 1,2,3,6-tetrahydropyridazine hydrochloride, MS can be employed to confirm the molecular formula and to study its fragmentation pathways.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of such compounds. Under EI conditions, the molecule is typically fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of the tetrahydropyridazine ring can proceed through various pathways, including retro-Diels-Alder reactions and cleavage of the N-N bond.

In mechanistic studies, MS can be used to identify intermediates and products of chemical reactions involving this compound. Derivatization, the chemical modification of a compound to enhance its analytical properties, is often employed in conjunction with MS. For example, derivatizing the amine functionalities of the tetrahydropyridazine ring can improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or enhance its ionization efficiency in ESI-MS. These derivatization studies can also provide further structural information based on the mass shifts observed.

The following table lists the predicted m/z values for some possible adducts and fragments of 1,2,3,6-tetrahydropyridazine in a mass spectrometer.

Ion/FragmentPredicted m/z
[M+H]⁺ (protonated molecule)85.0760
[M+Na]⁺ (sodium adduct)107.0580
[M-H]⁻ (deprotonated molecule)83.0614
Retro-Diels-Alder Fragment (C₂H₄N₂)56.0374

Q & A

Q. What are the established synthetic pathways for 1,2,3,6-Tetrahydropyridazine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example, a related tetrahydropyridazine derivative was synthesized via esterification followed by coupling reactions under anhydrous conditions (e.g., using carbodiimide-based coupling agents) . Optimization may focus on solvent selection (e.g., dichloromethane for improved solubility), temperature control (0–25°C to prevent side reactions), and purification via recrystallization or column chromatography.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., monoisotopic mass: 119.050177) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., δ 2.5–3.5 ppm for NH/CH2 groups in D2O) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., N-H stretches ~3300 cm⁻¹ and C-Cl bonds ~600–800 cm⁻¹) .
    Cross-referencing with databases like NIST ensures consistency in spectral assignments .

Advanced Research Questions

Q. How can HPLC methods resolve impurities or degradation products in this compound samples?

Adopt gradient elution with a C18 column and UV detection (e.g., 254 nm). For example, a method validated for paroxetine hydrochloride used:

  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in a 30:70 ratio, adjusted to resolve structurally similar impurities .
  • Flow Rate: 1.0 mL/min, with retention times monitored for deviations ≤15% RSD .
    Calibration curves for impurities (e.g., 0.0001% detection limits) ensure sensitivity .

Q. How should researchers address contradictions in spectral or stability data for this compound?

  • Data Validation: Cross-check with standardized databases (e.g., NIST Chemistry WebBook) and replicate experiments under controlled conditions (humidity <30%, inert atmosphere) .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify hydrolysis or oxidation pathways. Use LC-MS to track degradation products and refine storage recommendations (e.g., desiccated at -20°C) .

Q. What experimental designs are suitable for studying neuropharmacological effects of tetrahydropyridazine derivatives?

While direct evidence is limited, analogs like MPTP hydrochloride (a tetrahydropyridine derivative) provide a framework:

  • In Vivo Models: Administer the compound to rodents via intraperitoneal injection, monitoring dopaminergic neuron viability (e.g., tyrosine hydroxylase staining) .
  • Dose Optimization: Conduct dose-response studies (e.g., 10–50 mg/kg) with controls for neuroinflammatory markers (e.g., GFAP, IL-6) .
  • Behavioral Assays: Use rotarod or open-field tests to assess motor deficits, correlating with histopathological findings .

Methodological Notes

  • Spectral Discrepancies: Always compare experimental NMR/MS data with peer-reviewed literature and adjust for solvent/buffer effects .
  • Impurity Profiling: Prioritize orthogonal methods (e.g., HPLC + LC-MS) to distinguish isomeric byproducts .
  • Ethical Compliance: For neurotoxicity studies, adhere to institutional animal care guidelines (e.g., IACUC protocols) .

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